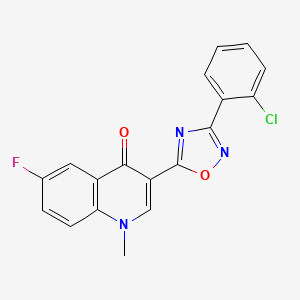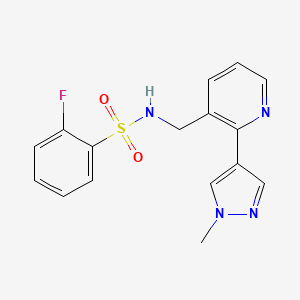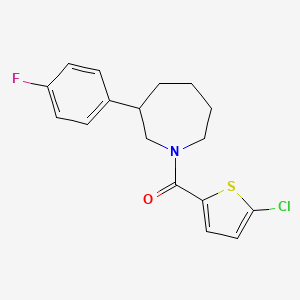
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with complex molecular architecture. This compound integrates elements from dihydroisoquinoline and quinazoline groups, making it potentially valuable in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps. The process often starts with the preparation of key intermediates such as 3,4-dihydroisoquinoline and 2-methylbenzyl quinazoline-2,4(1H,3H)-dione. These intermediates then undergo condensation reactions in the presence of appropriate reagents and catalysts.
Industrial Production Methods
Industrial production might utilize large-scale reactors and continuous flow systems to optimize yields and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to achieve efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, modifying its structure and potentially its biological activity.
Reduction: Similarly, reduction reactions can be employed to alter its functional groups.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Conditions: Reactions often occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Major Products
The reactions can yield a range of products, often depending on the specific conditions and reagents used. These may include oxidized derivatives or various substituted analogs.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules, valuable in studies of molecular interactions and reactivity.
Biology
Its potential biological activities might be explored, possibly acting as inhibitors or activators of specific biological pathways.
Medicine
Pharmaceutical research might investigate its efficacy as a therapeutic agent, targeting specific molecular pathways implicated in diseases.
Industry
In industrial applications, derivatives could be used in material science or as intermediates in the production of specialized chemicals.
作用機序
The compound's effects are mediated by its interaction with specific molecular targets. It might bind to enzymes or receptors, altering their activity and thus impacting biological pathways. Detailed studies would elucidate its binding affinity and the resultant conformational changes in target proteins.
類似化合物との比較
Similar compounds might include other quinazoline or dihydroisoquinoline derivatives. the integration of these two moieties in 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione provides a unique scaffold that might offer distinct biological or chemical properties not observed in simpler analogs.
List of similar compounds:
Quinazoline-2,4-dione derivatives.
Dihydroisoquinoline-based compounds.
Combined moieties incorporating both structural elements.
This uniqueness, especially in its potential for diverse applications and reactivity, makes it an exciting subject for further research.
特性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDYCNOQLUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)


